molecular formula C22H21N5O2 B11005486 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one

Cat. No.: B11005486
M. Wt: 387.4 g/mol
InChI Key: DOKFWYQCGSVJLZ-UHFFFAOYSA-N
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Description

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using a carbonylating agent such as phosgene or triphosgene.

    Phthalazinone Core Synthesis: The phthalazinone core is synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a phthalic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study various biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the phthalazinone core could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of the benzimidazole, piperidine, and phthalazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C22H21N5O2/c1-26-21(28)16-7-3-2-6-15(16)19(25-26)22(29)27-12-10-14(11-13-27)20-23-17-8-4-5-9-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,23,24)

InChI Key

DOKFWYQCGSVJLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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